molecular formula C5H12N2O2 B045769 tert-Butyl carbazate CAS No. 870-46-2

tert-Butyl carbazate

Cat. No. B045769
M. Wt: 132.16 g/mol
InChI Key: DKACXUFSLUYRFU-UHFFFAOYSA-N
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Patent
US05723602

Procedure details

Triethylamine (13.94 ml., 0.1 mol.) was added to a solution of hydrazine carboxylic acid, 1,1-dimethylethyl ester (13.216 g., 0.1 mole) in benzene (100 ml.), followed by the addition of ethyl bromoacetate (11.09 ml., 0.1 mol.). The reaction mixture was refluxed (oil bath, 95°-100° C.) for 14 hours, after which triethylamine (1.4 ml., 0.01 mol.) was added followed by ethyl bromoacetate (1.1 ml., 0.01 mole). After refluxing for an additional 8 hours, triethylamine (2 ml., 0.015 mol.) and ethyl bromoacetate (1.4 ml., 0.013 mole) were added. The mixture was allowed to reflux for another 14 hours (total 36 hours). After cooling to room temperature, the reaction mixture was filtered and the solid triethylamine, hydrochloride salt was washed with ethyl acetate/hexane (1:1). The combined filtrate was diluted with ethyl acetate, washed with saturated sodium bicarbonate, water, brine, dried (sodium sulfate) and filtered. The filtrate was concentrated in vacuo to afford 19.38 g. of crude product as a yellow syrup which was used for the next reaction without purification.
Quantity
13.94 mL
Type
reactant
Reaction Step One
Quantity
13.216 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.09 mL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Quantity
1.1 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Quantity
1.4 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[NH:8]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[NH2:9].Br[CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20]>C1C=CC=CC=1>[CH3:14][C:13]([CH3:16])([O:12][C:10]([NH:8][NH:9][CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])=[O:11])[CH3:15]

Inputs

Step One
Name
Quantity
13.94 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
13.216 g
Type
reactant
Smiles
N(N)C(=O)OC(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
11.09 mL
Type
reactant
Smiles
BrCC(=O)OCC
Step Three
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
1.1 mL
Type
reactant
Smiles
BrCC(=O)OCC
Step Five
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.4 mL
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed (oil bath, 95°-100° C.) for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for an additional 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for another 14 hours (total 36 hours)
Duration
36 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
the solid triethylamine, hydrochloride salt was washed with ethyl acetate/hexane (1:1)
ADDITION
Type
ADDITION
Details
The combined filtrate was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford 19.38 g
CUSTOM
Type
CUSTOM
Details
of crude product as a yellow syrup which was used for the next reaction without purification

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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